2-Chloroethyl thiocyanate

描述

Historical Context and Evolution of Research on 2-Chloroethyl Thiocyanate (B1210189)

The study of 2-chloroethyl thiocyanate has its roots in early to mid-20th-century organic synthesis. Initial research focused on fundamental preparation methods. A notable method for its synthesis was patented, which involved reacting bis-(2-chloroethyl) sulfate (B86663) with an ammonium (B1175870) or alkali metal thiocyanate. google.com This process could be conducted with anhydrous reactants or in the presence of a diluent like ethanol (B145695) or toluene (B28343) at temperatures between 80 and 130°C. google.com Below 80°C, the reaction rate was found to be economically unviable, while temperatures exceeding 130°C led to decomposition. google.com

Early applications of this compound were primarily as a chemical intermediate. For instance, it was used in the preparation of ethylene (B1197577) sulfide (B99878) through a reaction with alcoholic sodium sulfide. orgsyn.org This historical use underscores its role as a building block for creating other sulfur-containing heterocyclic compounds. Research from this era was largely centered on establishing viable synthetic routes and exploring its basic reactivity.

Structural Characteristics and Functional Group Significance of this compound

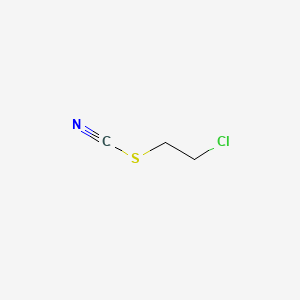

This compound (C₃H₄ClNS) is an organic compound characterized by the presence of two key functional groups: a 2-chloroethyl group and a thiocyanate (-SCN) group. nih.govnist.gov The organic group is attached to the sulfur atom, resulting in a structure with an S-C single bond and a C≡N triple bond. wikipedia.org This is distinct from its isomer, 2-chloroethyl isothiocyanate, where the organic group is attached to the nitrogen atom.

The molecule's reactivity is dictated by these two functional groups. The chlorine atom on the ethyl chain is a leaving group, making the compound susceptible to nucleophilic substitution reactions. vulcanchem.com The thiocyanate group also exhibits its own characteristic reactivity. The combination of these features in a single, relatively small molecule makes it a versatile reagent in organic synthesis.

Below is a table summarizing key structural and physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nist.govalfa-chemistry.com |

| Synonyms | Thiocyanic acid, 2-chloroethyl ester; TL 335; NSC-196140 | alfa-chemistry.com |

| CAS Number | 928-57-4 | nist.gov |

| Molecular Formula | C₃H₄ClNS | nist.govalfa-chemistry.com |

| Molecular Weight | 121.59 g/mol | nist.govalfa-chemistry.com |

| Density | 1.284 g/cm³ | alfa-chemistry.comchemicalbook.com |

| Boiling Point | 106 °C at 25 Torr; 198-203°C | chemicalbook.comechemi.com |

| Flash Point | 82.4 °C | echemi.com |

| Refractive Index | 1.504 - 1.514 | chemicalbook.comechemi.com |

| Topological Polar Surface Area | 49.1 Ų | alfa-chemistry.com |

| XLogP3-AA | 1.5 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 2 | alfa-chemistry.com |

Contemporary Relevance and Interdisciplinary Applications in Chemical Science

In contemporary chemical science, this compound continues to be relevant primarily as a synthetic intermediate. ontosight.ai Its bifunctional nature allows for the construction of more complex molecules. For example, its reaction with alcoholic sodium sulfide to produce ethylene sulfide remains a documented synthetic application. orgsyn.org

The broader class of organic thiocyanates serves as valuable building blocks for accessing a variety of sulfur-containing functional groups and scaffolds. wikipedia.org They are used in diverse fields such as agricultural chemistry and materials science. evitachem.comamericanelements.com For instance, other thiocyanate-containing compounds are used in the formulation of pesticides. evitachem.com While specific, widespread applications of this compound in these interdisciplinary areas are not extensively documented, its structural similarity to other reactive thiocyanates suggests potential for its use as a precursor in the development of new materials or agrochemicals. americanelements.com Research into metal-thiocyanate complexes, such as those involving copper(I) thiocyanate, for applications in electronics highlights the utility of the thiocyanate moiety in materials science. americanelements.com

Identified Knowledge Gaps and Future Research Directions for this compound

Despite its long history, significant knowledge gaps exist in the scientific literature regarding this compound, particularly when compared to its isomer, 2-chloroethyl isothiocyanate, which has been more extensively studied. Detailed studies on the biological activity and full toxicological profile of this compound are limited. ontosight.ai

Future research could productively focus on several areas:

Mechanistic Studies: A deeper investigation into the reaction mechanisms of this compound with various nucleophiles and electrophiles would provide a more comprehensive understanding of its reactivity. This could unveil new synthetic pathways that are currently unexplored.

New Synthetic Applications: There is an opportunity to explore its use in the synthesis of novel heterocyclic compounds and other functionalized molecules. Its dual reactivity could be exploited in tandem or selectively to build molecular complexity.

Materials Science: The potential for incorporating this compound into polymers or as a ligand in metal-organic frameworks has not been thoroughly investigated. Research in this area could lead to the development of new materials with unique properties, drawing inspiration from the use of other thiocyanates in materials like CPO-27/MOF-74 frameworks. acs.org

Agricultural Chemistry: Given that related thiocyanates have applications in agriculture, a systematic investigation into the potential of this compound and its derivatives in this field could be a worthwhile endeavor. evitachem.com

Addressing these knowledge gaps would not only enhance the fundamental understanding of this compound but also potentially unlock new and valuable applications in various sectors of the chemical industry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloroethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNS/c4-1-2-6-3-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLSBDPBASJBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239145 | |

| Record name | Thiocyanic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-57-4 | |

| Record name | Thiocyanic acid, 2-chloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 2-chloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2X64P2YJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations of 2 Chloroethyl Thiocyanate

Electrophilic Properties and Alkylation Mechanisms of the 2-Chloroethyl Moiety

The chemical reactivity of 2-chloroethyl thiocyanate (B1210189) as an alkylating agent is largely defined by the electrophilic character of its 2-chloroethyl group. This reactivity is significantly enhanced through a mechanism known as neighboring group participation, where an adjacent atom within the molecule facilitates the displacement of the leaving group (in this case, the chloride ion). This process leads to the formation of highly reactive cyclic intermediates.

The alkylating action of compounds containing a 2-chloroethyl group attached to a nitrogen or sulfur atom is often mediated by the formation of three-membered cyclic cationic intermediates. nih.gov In the case of nitrogen mustards, the nitrogen atom uses its lone pair of electrons to displace the chloride, forming a highly strained and electrophilic aziridinium (B1262131) ion. nih.govresearchgate.net This intramolecular cyclization is a concerted reaction that occurs via neighboring-group participation. nih.gov

By analogy, sulfur-containing compounds like sulfur mustards (e.g., bis(2-chloroethyl)sulfide) react via the formation of a cyclic episulfonium (thiiranium) ion. The sulfur atom attacks the carbon bearing the chlorine, leading to the expulsion of the chloride ion and the formation of the reactive intermediate.

For 2-chloroethyl thiocyanate, the sulfur atom of the thiocyanate group can similarly act as a neighboring group to form a cyclic intermediate. However, the powerful electron-withdrawing nature of the adjacent cyano group (-C≡N) reduces the nucleophilicity of the sulfur atom compared to the sulfur in sulfur mustards. This electronic effect makes the formation of the episulfonium cation less favorable, yet it remains a key pathway for its alkylating activity. The resulting intermediate, an N-cyano-episulfonium ion, is a potent electrophile.

Once formed, the strained three-membered ring of the aziridinium or episulfonium ion is highly susceptible to attack by nucleophiles. researchgate.netrsc.org This ring-opening reaction is the crucial step in the alkylation of various molecules.

Biological Nucleophiles: In biological systems, these reactive intermediates can be attacked by nucleophilic sites on biomolecules. Key targets include the N7 atom of guanine (B1146940) residues in DNA, as well as the side chains of amino acids like cysteine (thiol group) and histidine (imidazole ring) in proteins. libretexts.org Alkylation of DNA is a primary mechanism of cytotoxicity for such compounds, leading to DNA damage and cell death. nih.gov

Synthetic Nucleophiles: In a laboratory setting, a wide array of synthetic nucleophiles can be used to react with these intermediates, yielding synthetically valuable products. rsc.orgnih.gov These nucleophiles include amines, thiols, and alkoxides. The reaction proceeds in a completely regio- and stereoselective manner, making it a useful tool in organic synthesis. nih.gov

The general mechanism involves the nucleophile attacking one of the carbon atoms of the cyclic ion, leading to the opening of the ring and the formation of a stable carbon-nucleophile bond.

The alkylating potency of 2-chloroethyl compounds varies significantly depending on the atom attached to the ethyl group, which influences the rate of cyclic intermediate formation.

Sulfur mustards, such as bis(2-chloroethyl)sulfide, are notoriously potent vesicants and alkylating agents. nih.govwikipedia.org The high nucleophilicity of the sulfide (B99878) sulfur atom leads to rapid formation of the episulfonium ion, making it highly reactive. haz-map.com Furthermore, being bifunctional, sulfur mustard can alkylate two separate nucleophiles, enabling it to form cross-links within DNA, a particularly cytotoxic lesion. nih.govhaz-map.com

The reactivity of this compound is positioned between these extremes. The sulfur atom allows for the formation of a reactive episulfonium-type intermediate, but its reactivity is attenuated by the electron-withdrawing cyano group. It is a monofunctional alkylating agent, meaning it cannot form cross-links in the same manner as bis(2-chloroethyl)sulfide.

| Compound | Structure | Neighboring Group | Intermediate | Relative Reactivity |

| Bis(2-chloroethyl) sulfide | (Cl-CH₂-CH₂)₂S | Sulfide (-S-) | Episulfonium ion | Very High |

| This compound | Cl-CH₂-CH₂-SCN | Thiocyanate (-SCN) | N-cyano-episulfonium ion | Moderate |

| Bis(2-chloroethyl) ether | (Cl-CH₂-CH₂)₂O | Ether (-O-) | Oxonium ion | Low |

Reactivity of the Thiocyanate Functional Group

The thiocyanate group (-SCN) is a versatile functional group with its own distinct reactivity, separate from the alkylating properties of the chloroethyl moiety. wikipedia.org

The thiocyanate functional group is a linkage isomer of the isothiocyanate group (-NCS). differencebetween.com In thiocyanates, the organic group is attached to the sulfur atom, whereas in isothiocyanates, it is attached to the nitrogen atom. differencebetween.comwikipedia.org

A key reaction of some organic thiocyanates is their isomerization to the more stable isothiocyanate form. wikipedia.org This transformation is particularly known for allylic and benzylic thiocyanates. wikipedia.orgwikipedia.org The reaction can be catalyzed by excess thiocyanate ions. For this compound, this isomerization can occur, leading to the formation of 2-chloroethyl isothiocyanate. nist.govnist.gov The equilibrium between these two isomers is influenced by factors such as solvent, temperature, and the nature of the alkyl group.

The difference in structure leads to different chemical properties. The thiocyanate group has a single bond between sulfur and carbon and a triple bond between carbon and nitrogen (R-S-C≡N). differencebetween.com The isothiocyanate group features two double bonds (R-N=C=S). wikipedia.orgquora.com This structural variance affects how they react with nucleophiles; isothiocyanates are generally attacked at the central carbon atom.

Organic thiocyanates are valuable intermediates in organic synthesis because the thiocyanate group can be readily converted into a variety of other sulfur-containing functionalities. wikipedia.orgnih.govresearchgate.net

Some important transformations include:

Reduction to Thiols: The SCN group can be reduced to a thiol (-SH) group. A reported method for this conversion involves using reagents like phosphorus pentasulfide (P₂S₅) in refluxing toluene (B28343). researchgate.net

Hydrolysis to Thiocarbamates: In the Riemschneider thiocarbamate synthesis, organic thiocyanates are hydrolyzed to yield thiocarbamates. wikipedia.org

Synthesis of Thioethers: The thiocyanate group can be displaced by other nucleophiles to form thioethers (sulfides).

Formation of Disulfides: Under certain oxidative or reductive conditions, thiocyanates can be converted into disulfides.

These transformations make this compound a potentially useful building block for introducing sulfur-containing moieties into more complex molecules.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | Phosphorus pentasulfide (P₂S₅) | Thiol (-SH) |

| Hydrolysis | Acid or Base | Thiocarbamate (-S-CO-NH₂) |

| Nucleophilic Substitution | Thiolates (RS⁻) | Thioether (-SR) |

| Cyclization | Intramolecular nucleophiles | Sulfur-containing heterocycles |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is influenced by both the alkyl chloride and the thiocyanate functional groups. Hydrolysis can proceed via pathways involving either part of the molecule, and the mechanism can be complex.

Studies on the analogous compound 2-chloroethyl ethyl sulfide (CEES) show that hydrolysis is facilitated by intramolecular participation of the sulfur atom. unc.eduresearchgate.net The sulfur atom can attack the carbon bearing the chlorine, displacing the chloride ion to form a transient, cyclic sulfonium (B1226848) cation. This highly reactive intermediate is then rapidly attacked by water to yield 2-hydroxyethyl ethyl sulfide and hydrochloric acid. unc.edu A similar mechanism is plausible for this compound, where the sulfur atom of the thiocyanate group could facilitate the displacement of the chloride ion.

In addition to the reaction at the chloroethyl group, the thiocyanate group itself is susceptible to hydrolysis. The degradation of inorganic thiocyanate in aqueous systems can occur through two main microbial pathways: one where it is hydrolyzed to carbonyl sulfide (COS) and ammonia (B1221849), and another where it is converted to cyanate (B1221674) (CNO⁻) and sulfide. google.com While these are often microbially mediated, they indicate the chemical susceptibility of the thiocyanate group to hydrolytic cleavage under certain conditions.

Electrochemical Oxidation Mechanisms of Thiocyanate Compounds

The electrochemical oxidation of thiocyanate compounds has been studied primarily using the thiocyanate anion (SCN⁻). The mechanism provides insight into the potential electrochemical behavior of organic thiocyanates like this compound.

The initial step in the electrochemical process is the anodic oxidation of the thiocyanate moiety at the electrode surface. This involves a one-electron transfer to generate a highly reactive thiocyanate radical (SCN•). chemicalbook.com Once formed, this radical can undergo several subsequent reactions. A common pathway is the dimerization of two thiocyanate radicals to form thiocyanogen (B1223195), (SCN)₂. chemicalbook.com This electrochemically generated thiocyanogen is a powerful electrophile and can react with a variety of nucleophilic substrates present in the reaction medium. In the presence of water, the thiocyanate radical can also participate in radical insertion reactions with other organic molecules. chemicalbook.com

Influence of Reaction Conditions (pH, Temperature, Solvent) on Reactivity

The reactivity of this compound, a bifunctional molecule containing both a reactive C-Cl bond and a thiocyanate group, is profoundly influenced by the surrounding reaction conditions. Factors such as pH, temperature, and the nature of the solvent can dictate the rate and outcome of its chemical transformations, including nucleophilic substitution, hydrolysis, and isomerization. Understanding these influences is critical for controlling reaction pathways and predicting the compound's stability and fate in various chemical environments.

Influence of pH

The hydrolysis of related isothiocyanates is known to be promoted by acidic conditions. For instance, the hydrolysis of both aryl and alkyl isothiocyanates shows a dependence on the concentration of perchloric acid. rsc.org This suggests that the hydrolysis of this compound may also be accelerated in acidic media, likely due to the protonation of the nitrogen atom in the thiocyanate group, which would make the carbon atom more susceptible to nucleophilic attack by water.

Conversely, in basic solutions, the rate of hydrolysis is also expected to increase. The hydrolysis of S-methyl thioacetate, for example, is significantly faster in basic conditions compared to neutral or acidic conditions. nih.govresearchgate.netharvard.edu This is attributed to the direct attack of the more nucleophilic hydroxide (B78521) ion on the electrophilic carbon of the thiocyanate group.

A typical pH-rate profile for the hydrolysis of a related alkyl thioester, S-methyl thioacetate, demonstrates this dual dependence, with the rate of hydrolysis being slowest at a neutral pH and increasing in both acidic and basic environments.

Interactive Data Table: pH-Dependence of Hydrolysis for S-Methyl Thioacetate

| pH | Rate Constant (k) | Predominant Mechanism |

| < 7 | Increases with decreasing pH | Acid-catalyzed hydrolysis |

| 7 | Minimal | pH-independent hydrolysis |

| > 7 | Increases with increasing pH | Base-mediated hydrolysis |

Note: This table illustrates the general trend observed for a related compound, S-methyl thioacetate, and is intended to be representative of the expected behavior for this compound.

Influence of Temperature

Temperature is a critical factor that governs the rate of chemical reactions, and the transformations of this compound are no exception. According to the principles of chemical kinetics, an increase in temperature generally leads to an increase in the reaction rate. This is due to the greater kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions.

One of the key transformations for alkyl thiocyanates that is highly dependent on temperature is the isomerization to the more thermodynamically stable isothiocyanates. While some alkyl thiocyanates with allylic systems can isomerize readily upon heating, the conversion of other alkyl derivatives is more challenging and often requires elevated temperatures. google.com For lower alkyl thiocyanates, this isomerization has been carried out in the vapor phase at temperatures ranging from 200 to 400 °C in the presence of a catalyst. google.com

The following table provides an example of the effect of temperature on the conversion of methyl thiocyanate to methyl isothiocyanate, illustrating the significant impact of temperature on this transformation. google.com

Interactive Data Table: Effect of Temperature on the Isomerization of Methyl Thiocyanate

| Temperature (°C) | Conversion to Methyl Isothiocyanate (%) |

| 200 | Low |

| 300 | Moderate |

| 400 | High |

Note: This data is for methyl thiocyanate and serves to illustrate the general principle of temperature-dependent isomerization that would be expected for this compound.

Influence of Solvent

The choice of solvent plays a crucial role in the reactivity of this compound, particularly in nucleophilic substitution reactions. The polarity of the solvent can influence the reaction mechanism (SN1 vs. SN2) and the reaction rate.

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding. These solvents are effective at solvating both cations and anions. In the context of a potential SN1 reaction of this compound, a polar protic solvent would stabilize the carbocation intermediate, thereby accelerating the reaction.

On the other hand, polar aprotic solvents, such as acetone (B3395972), acetonitrile, and dimethylformamide (DMF), lack O-H or N-H bonds and cannot act as hydrogen bond donors. While they can solvate cations, their ability to solvate anions is weaker. In an SN2 reaction, where a nucleophile attacks the carbon atom, a polar aprotic solvent can enhance the nucleophilicity of anionic nucleophiles by not strongly solvating them, which can lead to an increased reaction rate.

The reaction of alkyl mesylates with the thiocyanate ion in an aqueous solution (a polar protic environment) yields a mixture of alkyl thiocyanates and alkyl isothiocyanates. researchgate.net The reaction mechanism is suggested to have an increasing SN1 character in the order of methyl < ethyl < isopropyl. researchgate.net

The following table summarizes the expected influence of different solvent types on the nucleophilic substitution reactions of this compound.

Interactive Data Table: Expected Influence of Solvent Type on Nucleophilic Substitution of this compound

| Solvent Type | Example Solvents | Expected Effect on SN1 Reactions | Expected Effect on SN2 Reactions |

| Polar Protic | Water, Ethanol (B145695), Methanol | Rate enhancement due to stabilization of carbocation intermediate | Rate may be decreased due to solvation of the nucleophile |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Less favorable compared to polar protic solvents | Rate enhancement due to increased effective nucleophilicity |

| Nonpolar | Hexane, Toluene | Generally slow rates for both mechanisms due to poor solubility of ionic reactants | Generally slow rates for both mechanisms |

Biological Activity and Molecular Mechanisms of 2 Chloroethyl Thiocyanate Analogues

Alkylating Agent Activity and DNA/Protein Adduction

Compounds containing a 2-chloroethyl group are known for their capacity to act as alkylating agents. This reactivity is central to their biological mechanism, allowing them to form covalent bonds (adducts) with nucleophilic sites on cellular macromolecules like DNA and proteins.

Interaction with Nucleic Acids (DNA Cross-linking, Alkylation of Guanine)

The chloroethyl group is a potent alkylating moiety that can react with nucleophilic centers in DNA. A primary target for this alkylation is the N7 position of guanine (B1146940) residues. nih.gov The initial reaction involves the formation of a monoadduct, where the chloroethyl group attaches to a guanine base on one strand of the DNA.

This initial alkylation event can be followed by a second, intramolecular reaction. The chlorine atom can be displaced by a nucleophilic site on the opposite DNA strand, often another guanine residue, resulting in the formation of an ethyl bridge between the strands. nih.gov This process, known as interstrand cross-linking, creates a covalent linkage that prevents the separation of the DNA strands, a critical step for both DNA replication and transcription. nih.govnih.gov

The sequence selectivity of this alkylation can be influenced by the specific structure of the chloroethylating agent. For instance, some analogues, such as certain chloroethylnitrosoureas, show a preference for alkylating guanines within runs of three or more consecutive guanine bases. nih.gov This sequence-dependent reactivity suggests that the local DNA structure can influence the accessibility and reactivity of the guanine-N7 position. nih.gov The formation of these DNA adducts and cross-links represents a form of significant DNA damage that can trigger cellular responses.

Covalent Binding to Cellular Proteins (e.g., Tubulin)

In addition to DNA, cellular proteins are major targets for electrophilic compounds like 2-chloroethyl thiocyanate (B1210189) analogues. The isothiocyanate functionality, closely related to thiocyanates, has been shown to covalently bind to proteins, with tubulin being a key target. nih.govnih.gov Tubulin, the protein subunit of microtubules, is rich in nucleophilic cysteine residues, which can react with the electrophilic carbon of the isothiocyanate group. nih.gov

Mass spectrometry studies have confirmed that isothiocyanates covalently modify cysteine residues on tubulin. nih.gov This adduction is not random; specific residues may be targeted. For example, Cys347 of α-tubulin has been identified as a plausible target for covalent modification by some isothiocyanates. mdpi.com The formation of these covalent bonds can alter the protein's conformation, leading to changes in its secondary and tertiary structure. nih.gov This structural alteration is a direct consequence of the adduction and is fundamental to the subsequent disruption of the protein's function.

| Target Protein | Interacting Analogue Class | Site of Interaction | Type of Binding | Reference |

| Tubulin | Isothiocyanates (ITCs) | Cysteine residues | Covalent | nih.gov |

| α-Tubulin | Isothiocyanates (ITCs) | Cys347 (plausible) | Covalent | mdpi.com |

Inhibition of Cellular Processes (e.g., Replication, Microtubule Assembly)

The adduction of DNA and proteins directly leads to the inhibition of fundamental cellular processes. The DNA interstrand cross-links formed by chloroethylating agents physically obstruct the machinery of DNA replication and transcription. By preventing the unwinding of the DNA double helix, these cross-links stall replication forks and transcription complexes, ultimately leading to cell cycle arrest and, in many cases, programmed cell death (apoptosis).

Similarly, the covalent modification of tubulin by analogues like isothiocyanates disrupts the dynamic process of microtubule assembly. nih.govnih.gov Microtubules are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. nih.gov The binding of these compounds to tubulin can inhibit its polymerization into microtubules, leading to a disruption of the microtubule network. nih.govnih.gov This interference with microtubule dynamics prevents the proper segregation of chromosomes during mitosis, causing cells to arrest in the G2/M phase of the cell cycle and inducing apoptosis. nih.govnih.gov

Enzymatic Interactions and Inhibitory Mechanisms

The thiocyanate moiety present in 2-chloroethyl thiocyanate contributes to another dimension of its biological activity through interactions with various enzymes.

Modulation of Enzyme Function by Thiocyanate Moieties

The thiocyanate ion (SCN⁻) itself can act as a substrate or a modulator for certain enzymes, particularly mammalian peroxidases like myeloperoxidase (MPO) and lactoperoxidase (LPO). nih.govnih.gov These enzymes play a role in the innate immune system by catalyzing the oxidation of substrates by hydrogen peroxide (H₂O₂). nih.gov

Specific Enzymatic Targets and Inhibition Kinetics

The interaction of thiocyanate with peroxidases involves complex kinetics. The formation of the enzyme's reactive intermediates, such as Compound I and Compound II, is a key feature of the catalytic cycle. nih.gov Thiocyanate can be oxidized by Compound I through both one- and two-electron pathways. nih.govresearchgate.net The formation and stability of Compound II can be influenced by the concentration of thiocyanate, which can sometimes prevent its formation or act as a substrate for its reduction back to the enzyme's ground state. nih.gov

Kinetic studies on lactoperoxidase-catalyzed oxidation of thiocyanate have shown that both thiocyanate and hydrogen peroxide concentrations are rate-limiting. nih.gov The reaction follows a model where H₂O₂ first reacts with the enzyme to form Compound I, which then oxidizes thiocyanate to hypothiocyanite (B1210458) (OSCN⁻). nih.gov The second-order rate constant for the oxidation of thiocyanate by lactoperoxidase Compound I has been estimated to be approximately 2 x 10⁵ M⁻¹s⁻¹. nih.gov This demonstrates a rapid enzymatic conversion that is dependent on the concentrations of both the enzyme and its substrates. The specific inhibition kinetics, whether competitive, non-competitive, or uncompetitive, would depend on the specific enzyme target and the mechanism by which the this compound analogue binds to it. khanacademy.org

| Enzyme Family | Role of Thiocyanate Moiety | Kinetic Impact | Reference |

| Mammalian Peroxidases (MPO, LPO) | Substrate / Inhibitor | Modulates formation of Compound I and Compound II | nih.gov |

| Lactoperoxidase (LPO) | Substrate | Rate-limiting with H₂O₂; second-order rate constant for oxidation by Compound I is ~2 x 10⁵ M⁻¹s⁻¹ | nih.gov |

Antimicrobial and Antiparasitic Effects

Mechanism of Action Against Bacterial and Fungal Pathogens

The antimicrobial action of thiocyanate-related compounds is primarily mediated by hypothiocyanous acid (HOSCN), a potent oxidant produced from thiocyanate (SCN⁻). researchgate.netnih.gov HOSCN exerts a broad-spectrum effect by targeting critical components of microbial physiology. The primary mechanism involves the oxidation of sulfhydryl groups (-SH) in proteins, particularly cysteine residues. nih.govresearchgate.net This modification can lead to significant protein damage, aggregation, and loss of function. researchgate.net

In bacteria, HOSCN has been shown to inhibit essential metabolic pathways. A key target is glycolysis, with several crucial enzymes such as hexokinase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and aldolase (B8822740) being susceptible to inactivation by HOSCN due to the oxidation of their vital cysteine residues. nih.govresearchgate.net This disruption of glucose metabolism effectively halts energy production and bacterial growth. nih.gov HOSCN can also interfere with glucose uptake and induce the leakage of essential molecules like amino acids from the bacterial cell. nih.gov Some bacteria, however, have evolved defense mechanisms. For example, Escherichia coli possesses the flavoprotein RclA, an enzyme that can efficiently reduce HOSCN back to the harmless thiocyanate ion, thus providing protection against its toxic effects. uab.edu

The antifungal activity of HOSCN follows a similar pattern of targeting key cellular functions. In fungi such as Candida albicans, HOSCN can inhibit various processes including amino acid and sugar transport, respiration, and glycolysis. nih.gov The efficacy of HOSCN can be enhanced by alterations in the fungal membrane, which may expose more cellular components to the oxidant. nih.gov The combination of HOSCN with other substances like lactoferrin has demonstrated a fungicidal effect against C. albicans. nih.gov

Table 1: Molecular Targets of Hypothiocyanous Acid (HOSCN) in Microbial Pathogens

| Pathogen Type | Target | Effect | References |

| Bacteria | Glycolytic Enzymes (Hexokinase, GAPDH, Aldolase) | Inhibition of glycolysis and energy production | nih.govresearchgate.netnih.gov |

| Bacteria | Membrane Transport Proteins | Inhibition of glucose and amino acid uptake; cellular leakage | nih.gov |

| Bacteria | Thiol-containing proteins | Oxidation of sulfhydryl groups, protein damage | nih.govresearchgate.net |

| Fungi | Cellular Transport Systems | Inhibition of amino acid and sugar transport | nih.gov |

| Fungi | Metabolic Pathways | Inhibition of respiration and glycolysis | nih.gov |

| Viruses | Virion Surface Proteins | Oxidation of thiol groups, potentially interfering with host cell binding | nih.gov |

Antiprotozoal Activity (e.g., Trypanosoma cruzi) and Target Identification

Certain analogues of this compound, specifically aryloxyethyl thiocyanates, have demonstrated significant antiprotozoal activity. nih.gov Research has highlighted the potent effects of compounds like 4-phenoxyphenoxyethyl thiocyanate (also known as WC-9) against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This class of compounds is particularly effective against the amastigote form of the parasite, which is the clinically relevant replicative stage in humans. nih.gov

The identified mechanism of action for these thiocyanate analogues against T. cruzi involves the disruption of the parasite's unique sterol biosynthesis pathway. nih.gov Trypanosomatids rely on the production of their own specific sterols, such as ergosterol (B1671047), for survival and cannot utilize the cholesterol available from their mammalian hosts. nih.gov WC-9 and related compounds inhibit the parasite's growth by causing a depletion of these essential endogenous sterols. nih.gov The target appears to be at a pre-squalene stage of the biosynthetic pathway, as no accumulation of intermediate sterol precursors is observed. nih.gov This targeted disruption of a vital metabolic pathway makes it a promising strategy for antiparasitic drug development.

Table 2: Activity of Aryloxyethyl Thiocyanate Analogues Against Trypanosoma cruzi

| Compound | Target Organism | Active Form | Mechanism of Action | References |

| 4-phenoxyphenoxyethyl thiocyanate (WC-9) | Trypanosoma cruzi | Amastigotes | Depletion of endogenous sterols (ergosterol) | nih.gov |

| Trifluoromethylated derivatives | Trypanosoma cruzi | Intracellular forms | Growth inhibition | nih.gov |

| Analogues with meta-positional aryl group | Trypanosoma cruzi | Not specified | Potent growth inhibitory action | nih.gov |

Immunological and Physiological Roles of Thiocyanate-Related Compounds

Generation of Hypothiocyanous Acid (HOSCN) by Haloperoxidases (e.g., Myeloperoxidase, Lactoperoxidase)

Hypothiocyanous acid (HOSCN) is an endogenous oxidant generated by a specific enzymatic system that is a crucial part of the innate immune response. nih.gov The production is catalyzed by mammalian heme peroxidases, most notably Myeloperoxidase (MPO) and Lactoperoxidase (LPO). nih.govmdpi.com MPO is found in neutrophils, while LPO is secreted at mucosal surfaces, such as in saliva and the airways. researchgate.netnih.gov

These enzymes facilitate a two-electron oxidation reaction. nih.gov In this process, the enzyme uses hydrogen peroxide (H₂O₂) to oxidize a halide or pseudohalide ion. nih.gov Thiocyanate (SCN⁻) is a preferred substrate for both MPO and LPO compared to halides like chloride (Cl⁻), due in part to a faster reaction rate. nih.govmdpi.com The reaction results in the formation of HOSCN, a potent but selective antimicrobial agent. nih.govmdpi.com This enzymatic pathway allows for the targeted production of HOSCN at sites of infection and inflammation. researchgate.netportlandpress.com

Role of HOSCN in Host Defense and Antimicrobial Action

Hypothiocyanous acid (HOSCN) is a key effector molecule in the host's innate immune defense. researchgate.netnih.gov Generated by peroxidases at mucosal surfaces and sites of inflammation, HOSCN serves as a potent, broad-spectrum microbicidal agent against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govnih.govnih.gov Its primary antimicrobial mechanism is the rapid oxidation of sulfhydryl groups on microbial proteins, which disrupts vital functions such as glycolysis and nutrient transport, leading to the inhibition of growth or cell death. nih.govresearchgate.net

A critical feature of the HOSCN system is its relative selectivity. While highly toxic to invading microbes, HOSCN is significantly less damaging to host mammalian cells. researchgate.netresearchgate.net This selectivity is attributed to the ability of host cells to efficiently neutralize HOSCN. Mammalian cells possess enzymes, such as thioredoxin reductase, that can reduce HOSCN back to thiocyanate, thereby mitigating its potential for oxidative damage. researchgate.netnih.gov Many bacterial species lack this specific defense, making them more vulnerable. This allows HOSCN to function as an effective antimicrobial weapon that minimizes collateral damage to the host's own tissues. researchgate.net

Interaction with Endogenous Thiocyanate Pathways

Exogenously supplied thiocyanate compounds can interact with and augment the body's endogenous thiocyanate pathways, which play a dual role in host defense and antioxidant protection. nih.gov The body maintains a pool of thiocyanate (SCN⁻) in various secretions and fluids, which serves as the natural substrate for peroxidases like MPO and LPO to generate antimicrobial HOSCN. nih.govnih.govnih.gov

The introduction of additional thiocyanate can enhance this defensive pathway. By increasing the available substrate, it can boost the production of HOSCN, thereby strengthening the antimicrobial capacity at sites of infection. nih.gov Furthermore, the endogenous thiocyanate pathway has a significant antioxidant function. During inflammation, neutrophils produce strong oxidants like hypochlorous acid (HOCl), which are highly damaging to host tissues. nih.govnih.gov Thiocyanate can react directly and rapidly with HOCl, converting it into the less reactive and less cytotoxic HOSCN. nih.govnih.gov This process detoxifies a harmful oxidant while simultaneously producing an effective antimicrobial agent, thus protecting host tissues from excessive oxidative damage during an inflammatory response. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The exploration of structure-activity relationships (SAR) is a critical component in the design and development of novel therapeutic agents. For analogues of this compound, understanding how chemical modifications influence their biological activity provides valuable insights for optimizing their efficacy and selectivity. While comprehensive SAR studies directly focusing on the anticancer properties of a broad range of this compound analogues are not extensively documented in publicly available research, valuable inferences can be drawn from studies on structurally related compounds, particularly those investigated for antiparasitic activity.

Research into aryloxyethyl thiocyanate derivatives as antiparasitic agents, particularly against Trypanosoma cruzi, has shed light on the impact of various substituents on their biological potency. These findings can serve as a foundational model for understanding potential SAR in the context of other biological activities, including anticancer effects.

A key scaffold in these studies is 4-phenoxyphenoxyethyl thiocyanate, an analogue of this compound where the chlorine is replaced by a phenoxy-phenoxy group. The thiocyanate moiety is crucial for the biological activity. The nonpolar nature of the aryloxyethyl portion of these molecules also appears to be a significant contributor to their antiparasitic efficacy.

Systematic modifications of the aromatic rings in these analogues have revealed several important trends:

Nature and Position of Substituents: The introduction of various substituents on the terminal phenyl ring of the 4-phenoxyphenoxyethyl scaffold has been explored. Generally, the presence of nonpolar substituents tends to result in potent antiproliferative agents against T. cruzi.

Conformational Flexibility: Analogues with a more conformationally restricted structure, as well as those with branching at the aliphatic side chain, have demonstrated moderate activity. This suggests that a degree of flexibility in the molecule is important for its interaction with biological targets.

Polar Group: The thiocyanate group serves as a critical polar component of these molecules. When compared with analogues where the thiocyanate is replaced by a tetrahydropyranyl ether, the sulfur-containing derivatives consistently exhibit significantly higher activity.

The following table summarizes the antiproliferative activity of selected aryloxyethyl thiocyanate analogues against T. cruzi, highlighting the influence of different structural modifications.

| Compound | Skeleton | Substituent(s) | IC50 (µM) against T. cruzi epimastigotes |

| 1 | 4-phenoxyphenoxy | - | Potent |

| 2 | Arylthio | - | Very Potent |

| 3 | 2,4-dichlorophenoxy | - | Very Potent |

| 4 | ortho-substituted aryloxy | - | Very Potent |

| 5 | 2-methyl-4-phenoxyphenoxy | - | Very Potent |

In the context of anticancer activity, a study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones highlighted the significance of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety for their cytotoxic effects. nih.gov This suggests that the presence of the 2-chloroethyl fragment within a larger, specific molecular architecture is a key determinant of anticancer activity. nih.gov The nature of substituents on the thiazolidinone ring also played a crucial role, with derivatives bearing carboxylic acid residues or a p-hydroxyphenyl group showing the most effective anticancer properties. nih.gov The absence of a substituent at position 3 of the thiazolidinone ring led to a decrease in cytotoxicity. nih.gov

Detailed conformational analysis of this compound analogues and its direct correlation to their biological activity is an area that requires further investigation. The spatial arrangement of the molecule, including the orientation of the thiocyanate group relative to the rest of the structure, is likely to be a critical factor in its interaction with biological targets.

For the more complex 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone analogues, X-ray crystallography has provided insights into their solid-state conformation. nih.gov These studies revealed an almost coplanar arrangement of the 3-(4-nitrophenyl)-2-chloroprop-2-en-1-ylidene and 2-thioxo-4-thiazolidinone moieties, stabilized by intermolecular hydrogen bonding. nih.gov The conformation of the substituent at the N-3 position of the thiazolidinone ring was also determined. nih.gov Such detailed structural information is invaluable for computational modeling and understanding the specific interactions that lead to biological activity.

While these findings are specific to a particular class of complex molecules, they underscore the importance of conformational studies in elucidating the SAR of bioactive compounds. Future research focusing on the conformational preferences of simpler this compound analogues in solution and in complex with their biological targets will be essential for a comprehensive understanding of their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Environmental Chemistry and Degradation of 2 Chloroethyl Thiocyanate

Biodegradation Pathways and Microbial Metabolism of Thiocyanates

The biodegradation of thiocyanates is a critical process for the detoxification of industrial effluents, particularly from mining and coking industries. nih.govresearchgate.net Microorganisms have evolved diverse metabolic strategies to utilize thiocyanate (B1210189) as a source of energy, carbon, nitrogen, and sulfur. researchgate.netnih.gov

Two primary enzymatic pathways have been identified for the initial breakdown of thiocyanate by microorganisms: the "COS pathway" mediated by thiocyanate hydrolase and the "cyanate pathway" involving thiocyanate dehydrogenase. nih.govnih.govrsc.org

Thiocyanate Hydrolase (SCNase): This enzyme, found in bacteria like Thiobacillus thioparus, catalyzes the hydrolysis of thiocyanate to carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃). ethz.chebi.ac.uknih.gov The reaction is as follows:

SCN⁻ + 2H₂O → COS + NH₃ + OH⁻

Thiocyanate hydrolase is a cobalt-containing metalloenzyme. ebi.ac.uk The proposed mechanism involves the binding of the thiocyanate ion to the metal center, which increases its electrophilicity and facilitates nucleophilic attack by water. ebi.ac.uk The COS produced can be further hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂). rsc.orgnih.gov This pathway is often referred to as the COS pathway. nih.govrsc.org

Thiocyanate Dehydrogenase (TcDH): This enzyme catalyzes the two-electron oxidation of thiocyanate to produce cyanate (B1221674) (OCN⁻) and elemental sulfur (S⁰). pnas.orgresearchgate.net The reaction is:

SCN⁻ + H₂O → OCN⁻ + S⁰ + 2H⁺ + 2e⁻

Thiocyanate dehydrogenase is a copper-containing enzyme with a unique active site comprising three copper ions. pnas.orgnih.gov The cyanate produced is subsequently hydrolyzed by the enzyme cyanase into ammonia and carbon dioxide. ethz.chnih.gov This is known as the cyanate pathway. nih.govnih.gov

A diverse range of microorganisms capable of degrading thiocyanate have been isolated from various environments, including industrial wastewater, activated sludge, and natural waters. nih.govnih.govnih.gov These microbes can be either autotrophic, using the energy from thiocyanate oxidation to fix carbon dioxide, or heterotrophic, using thiocyanate as a nitrogen or sulfur source. researchgate.netescholarship.org

| Microorganism | Metabolism Type | Degradation Pathway | Reference |

| Thiobacillus thioparus | Chemolithoautotroph | Thiocyanate Hydrolase (COS pathway) | ethz.chnih.gov |

| Thioalkalivibrio paradoxus | Chemolithoautotroph | Thiocyanate Dehydrogenase (Cyanate pathway) | pnas.org |

| Thiohalophilus thiocyanoxidans | Chemolithoautotroph | Thiocyanate Hydrolase (COS pathway) | nih.gov |

| Pseudomonas spp. | Heterotroph | Can utilize thiocyanate as a nitrogen source | researchgate.netnih.gov |

| Klebsiella pneumoniae | Heterotroph | Co-culture with Ralstonia sp. degrades thiocyanate | nih.govnih.gov |

| Ralstonia sp. | Heterotroph | Co-culture with Klebsiella pneumoniae degrades thiocyanate | nih.gov |

| Afipia sp. | Autotroph | Thiocyanate Dehydrogenase (Cyanate pathway) | frontiersin.org |

| Arthrobacter sp. | Heterotroph | Can metabolize thiocyanate | frontiersin.org |

| Paracoccus sp. | Facultative chemolithotroph | Can metabolize thiocyanate | frontiersin.org |

| Bacillus sp. | Heterotroph | Found in thiocyanate-degrading communities | rsc.orgnih.gov |

| Acinetobacter sp. | Heterotroph | Found in thiocyanate-degrading communities | rsc.org |

The efficiency of microbial thiocyanate degradation is influenced by several environmental factors.

pH: The optimal pH for thiocyanate degradation varies among different microbial species. For instance, a highly enriched culture of the neutrophilic halophile Thiohalobacter sp. strain FOKN1 showed maximum activity at a pH of 8.8. nih.gov A co-culture of Klebsiella pneumoniae and Ralstonia sp. had an optimal pH of 6.0. nih.gov

Temperature: Temperature significantly affects enzymatic activity. The Thiohalobacter sp. strain FOKN1 exhibited maximum degradation activity at 37°C, with a functional range between 4°C and 55°C. nih.gov The co-culture of Klebsiella pneumoniae and Ralstonia sp. also showed optimal performance at 37°C. nih.gov Low temperatures generally reduce the rate of microbial enzyme reactions. nih.gov

Salinity: Salinity is a crucial factor, especially for treating industrial wastewater that may be diluted with seawater. nih.gov The halophilic bacterium Thiohalophilus thiocyanoxidans is capable of growth at salinities up to 4 M NaCl. nih.gov Thiohalobacter sp. strain FOKN1 requires a certain level of salinity for activity, with degradation ceasing below 0.12 M sodium chloride. nih.gov

Inhibitors: The presence of other chemicals in wastewater can inhibit thiocyanate degradation. Phenol, at concentrations above 30 mg/L, was found to inhibit the degradation by Thiohalobacter sp. strain FOKN1. nih.gov The presence of ammonium (B1175870) can also inhibit thiocyanate degradation in some microbial consortia, as it may be a preferred nitrogen source. nih.gov

Abiotic Degradation Mechanisms

Abiotic processes, including hydrolysis and photodegradation, can also contribute to the transformation of 2-Chloroethyl thiocyanate in the environment.

Photodegradation can be an important abiotic pathway for the breakdown of environmental contaminants.

The photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide (CEES) over titanium dioxide (TiO₂) under UV light has been shown to produce a variety of intermediates and final products. nih.gov The main primary intermediates include ethylene (B1197577), chloroethylene, ethanol (B145695), and various disulfide compounds. nih.gov The final products are water, carbon dioxide, sulfur dioxide, sulfate (B86663) ions, and hydrogen chloride. nih.gov

More directly relevant, the photodegradation of thiocyanate ions in solution has been demonstrated using photocatalysts. A ZnO-BiOI heterojunction under simulated solar radiation was able to completely degrade thiocyanate ions in less than 30 minutes. nih.gov The degradation efficiency was influenced by the initial thiocyanate concentration, catalyst dosage, and pH, with peak performance observed at pH 7. nih.gov Photochemical oxidation, even without a catalyst, has been shown to degrade thiocyanates, with the efficiency depending on the light source. mdpi.com These findings suggest that this compound could be susceptible to photodegradation in the environment, particularly in the presence of naturally occurring photocatalytic minerals and sunlight.

Environmental Fate and Transport Considerations

The environmental fate and transport of this compound are governed by its physical and chemical properties, which influence its distribution and persistence in air, water, and soil.

Table 2: Physical and Chemical Properties of this compound

Data sourced from ChemNet CAS Database. chemnet.com

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, allowing for atmospheric transport. The tendency of a compound to volatilize is primarily indicated by its vapor pressure and, for volatilization from water, its Henry's Law Constant. This compound has a vapor pressure of 0.172 mmHg at 25°C. chemnet.com While this value is relatively low, it indicates that the compound possesses sufficient volatility to be released from soil and water surfaces into the atmosphere under ambient conditions. Its high boiling point of 212.6°C suggests it is not highly volatile, but slow, continuous volatilization can still be a significant environmental transport pathway.

The potential for this compound to contaminate groundwater is a function of its water solubility, sorption characteristics, and persistence in the soil environment. Chlorinated solvents are a common class of groundwater contaminants due to their environmental persistence and mobility. core.ac.uk Inorganic thiocyanate is known to be highly soluble in water and can reach high concentrations in groundwater. If this compound has significant water solubility and a low affinity for sorption to soil particles (low Koc), it will be highly mobile in the soil profile. Water infiltrating through the soil can dissolve the compound and transport it downward, potentially reaching underlying aquifers. Abiotic and biotic degradation processes can mitigate this movement, but if the compound is persistent, the risk of groundwater contamination remains a significant concern.

Remediation Technologies for Thiocyanate-Contaminated Environments

Biological treatment, particularly the activated sludge process, is a well-established and cost-effective technology for remediating wastewater contaminated with thiocyanate. srce.hrescholarship.org This process relies on a diverse microbial community to degrade pollutants. Numerous bacterial species, including those from the genera Thiobacillus, Pseudomonas, Arthrobacter, and Ralstonia, have been identified as capable of degrading thiocyanate. researchgate.net

In activated sludge systems, microorganisms utilize thiocyanate as a source of energy, carbon, nitrogen, or sulfur. researchgate.net The degradation can proceed through several biochemical pathways. One major pathway involves the enzyme thiocyanate hydrolase, which converts thiocyanate (SCN⁻) into carbonyl sulfide (COS) and ammonia (NH₃). The COS is then hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂). researchgate.netnih.gov Another pathway proceeds via cyanate (CNO⁻). researchgate.net The ammonia produced is subsequently removed through nitrification and denitrification processes.

High-efficiency removal of thiocyanate from industrial wastewater has been demonstrated in activated sludge systems. For instance, a two-stage activated sludge process treating gold mine tailings wastewater reduced influent SCN⁻ concentrations from 1818.00 mg/L to 0.68 mg/L, achieving a removal rate of over 99.9%. escholarship.org In such systems, Thiobacillus is often the dominant genus responsible for thiocyanate degradation. escholarship.org

Physicochemical Treatment Methods (e.g., Adsorption, Advanced Oxidation Processes)

Physicochemical treatment methods offer effective alternatives for the degradation and removal of persistent organic compounds like this compound from aqueous environments. These methods primarily involve adsorption onto various materials and degradation through advanced oxidation processes (AOPs). While specific research on this compound is limited, extensive studies on the thiocyanate ion (SCN⁻), its core functional group, provide valuable insights into potential treatment efficiencies and mechanisms.

Adsorption

Adsorption is a surface phenomenon where molecules from a liquid phase accumulate on the surface of a solid adsorbent. Various materials have been investigated for their capacity to adsorb thiocyanate, indicating a potential for the removal of this compound.

Activated carbon is a widely studied adsorbent for thiocyanate removal. A study on the adsorption of thiocyanate onto zinc chloride (ZnCl₂) activated carbon derived from coir pith demonstrated a Langmuir adsorption capacity of 16.2 mg/g. nih.gov The optimal pH range for adsorption was found to be between 3.0 and 7.0. nih.gov The mechanism of adsorption was suggested to involve both ion exchange and chemisorption. nih.gov

Another novel adsorbent, silver chloride-loaded activated carbon (AgCl/C), has shown high efficiency, with over 98% removal of thiocyanate in a temperature range of 20–30 °C and a broad pH range of 2–12. tcsedsystem.edu This adsorbent also demonstrated good potential for regeneration and reuse. tcsedsystem.edu

The table below summarizes the findings of different adsorbents for thiocyanate removal.

| Adsorbent | Langmuir Adsorption Capacity (mg/g) | Optimal pH | Temperature (°C) | Removal Efficiency (%) | Reference |

| ZnCl₂ Activated Carbon (from coir pith) | 16.2 | 3.0-7.0 | Not Specified | Not Specified | nih.gov |

| Silver Chloride-Loaded Activated Carbon (AgCl/C) | Not Specified | 2-12 | 20-30 | >98 | tcsedsystem.edu |

| Titanium Dioxide Nanoparticles (TiO₂) | 11.6 | 9 | Not Specified | Not Specified | ajchem-a.com |

| Anion-Exchange Resin (Purolite A-250) | 191.20 | 8 | 50 | Not Specified | nih.gov |

Note: The data presented in this table is for the adsorption of the thiocyanate ion (SCN⁻) and serves as an indicator of potential adsorbent effectiveness for this compound.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have been shown to be effective in degrading thiocyanate.

One common AOP is the use of hydrogen peroxide (H₂O₂) in conjunction with ultraviolet (UV) light. The UV/H₂O₂ process generates hydroxyl radicals that can oxidize thiocyanate. Studies on the oxidation of thiocyanate have shown that it can be degraded by various oxidizing agents, including aqueous chlorine and hydrogen peroxide. nih.gov The oxidation of the thiocyanate ion often proceeds through the formation of intermediate species like hypothiocyanite (B1210458) (OSCN⁻). nih.gov

Photocatalytic oxidation using semiconductors like titanium dioxide (TiO₂) is another effective AOP. While UV/TiO₂ alone may have a low quantum yield for hydroxyl radical generation, its combination with other oxidants can enhance degradation efficiency. mdpi.com

The table below provides an overview of research findings on the degradation of thiocyanate using AOPs.

| AOP Method | Oxidant/Catalyst | Key Findings | Reference |

| Catalytic Oxidation | [RuIII(edta)(H₂O)]⁻ / H₂O₂ | Catalyzes the oxidation of SCN⁻ to SO₄²⁻ and OCN⁻. | rsc.org |

| Oxidation | Aqueous Chlorine / H₂O₂ | Generates transient intermediate species. | nih.gov |

| Lactoperoxidase-catalyzed oxidation | H₂O₂ / Lactoperoxidase | Forms hypothiocyanite (OSCN⁻) as the main oxidation product. | nih.gov |

| Persulfate Activation | Ferric ion / Persulfate | Effective for thiocyanate degradation. | researchgate.net |

Note: The data in this table pertains to the degradation of the thiocyanate ion (SCN⁻) and suggests potential pathways for the degradation of the thiocyanate moiety in this compound.

Advanced Analytical and Spectroscopic Characterization of 2 Chloroethyl Thiocyanate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 2-chloroethyl thiocyanate (B1210189) from complex mixtures and for its quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. While 2-chloroethyl thiocyanate itself does not possess a strong chromophore for standard UV detection, derivatization techniques can be employed to enhance its detectability. dtic.mil For instance, a method involving derivatization to form chromophore-bearing phenylsulfonylsulfilimines has been developed for related sulfur compounds, allowing for their separation and quantification by reverse-phase HPLC with UV detection. dtic.mil

A typical HPLC method for the analysis of thiocyanate-related compounds may involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. nih.govmdpi.com Detection can be achieved using a UV detector at a wavelength where the derivative absorbs maximally. dtic.mil For the direct analysis of the thiocyanate anion, methods have been established using chemical derivatization to create a fluorogenic product, which is then separated and quantified by HPLC with fluorimetric detection. nih.gov

Table 1: Illustrative HPLC Conditions for Thiocyanate Analysis

| Parameter | Condition |

| Column | Nova-Pak C18 reversed-phase nih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min dtic.milresearchgate.net |

| Detection | UV at 225 nm or 254 nm dtic.milresearchgate.net or Fluorimetric Detection nih.gov |

| Injection Volume | 10 - 20 µL dtic.milmdpi.com |

This table presents a generalized set of conditions based on methods for related thiocyanate compounds and may require optimization for this compound specifically.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile compounds like this compound. epa.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. dtic.mil

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. dtic.mil The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. dtic.mil

For the analysis of related compounds like bis(2-chloroethyl) ether, direct aqueous injection GC has been utilized. epa.gov The choice of the GC column is critical for achieving good separation. A common choice is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms). dtic.milgcms.cz

Table 2: Example GC-MS Parameters for Analysis of Related Chloroethyl Compounds

| Parameter | Condition |

| GC System | Agilent 6890 or 8890 dtic.milgcms.cz |

| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film) dtic.milgcms.cz |

| Carrier Gas | Helium or Hydrogen dtic.milgcms.cz |

| Oven Program | Example: 60°C initial, ramp to 250°C at 15°C/min dtic.mil |

| Injection Mode | Split or Splitless dtic.mil |

| MS Detector | Agilent 5975 or 5977B Inert Plus dtic.milgcms.cz |

| Ionization Mode | Electron Ionization (EI) dtic.mil |

These parameters are illustrative and would need to be optimized for the specific analysis of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Various MS techniques provide different types of information, from molecular weight to fragmentation patterns.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. libretexts.org In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets from which gas-phase ions are generated. libretexts.org This technique often results in the formation of protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. libretexts.org

Tandem mass spectrometry (MS/MS) takes the analysis a step further. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) generated in the first stage of mass spectrometry is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry. nationalmaglab.org This process provides detailed structural information about the precursor ion. nationalmaglab.org For this compound, MS/MS could be used to fragment the molecular ion and analyze the resulting fragments to confirm its structure. wikipedia.org For instance, the fragmentation of related compounds has been studied to understand their degradation pathways. dtic.mil

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This high precision allows for the unambiguous determination of the elemental composition of a molecule. libretexts.org While low-resolution mass spectrometry might show two different compounds as having the same nominal mass, HR-MS can distinguish between them based on their exact masses, which differ due to the mass defects of their constituent atoms. libretexts.org For this compound (C₃H₄ClNS), HR-MS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula and differentiate it from other potential isomers or compounds with the same nominal mass. researchgate.netchemrxiv.org

Table 3: Exact Masses of Relevant Isotopes

| Isotope | Exact Mass (amu) |

| ¹²C | 12.00000 |

| ¹H | 1.00783 |

| ³⁵Cl | 34.96885 |

| ³⁷Cl | 36.96590 |

| ¹⁴N | 14.00307 |

| ³²S | 31.97207 |

Using these exact masses, the theoretical monoisotopic mass of this compound can be calculated with high precision for comparison with experimental HR-MS data.

Photoelectron Photoion Coincidence Spectroscopy (PEPICO) for Dissociative Photoionization Studies

Photoelectron photoion coincidence (PEPICO) spectroscopy is a sophisticated technique that combines photoelectron spectroscopy and photoionization mass spectrometry. wikipedia.org In a PEPICO experiment, a molecule is ionized by a photon of known energy, and both the resulting photoelectron and photoion are detected in coincidence. wikipedia.org This allows for the study of the dissociation of state-selected ions. By measuring the kinetic energy of the photoelectron, the internal energy of the cation can be precisely determined. cnr.it

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of molecules directly within tissue sections, combining molecular information with anatomical context. However, the detection of certain molecules can be hampered by low ionization efficiency, low abundance, or interference from the biological matrix. On-Tissue Chemical Derivatization (OTCD) is an innovative strategy developed to overcome these limitations. guidechem.comacs.org This technique involves applying a chemical reagent directly onto the tissue surface to react with target analytes. The resulting derivatives exhibit enhanced ionization efficiency and are shifted to a different mass-to-charge (m/z) range, moving them away from isobaric interferences and significantly improving their detection sensitivity. guidechem.comacs.org

OTCD has been successfully applied to various classes of molecules, including those with carbonyl, amine, and thiol functional groups. researchgate.netacs.org For instance, reagents targeting free thiol groups have been developed for MALDI-MSI, enabling the in situ derivatization and imaging of important metabolites like cysteine and glutathione (B108866) in tissue samples. acs.orgudel.edu This approach is crucial for studying redox signaling and the metabolic changes associated with various diseases. udel.edu

While specific applications of this compound as an OTCD reagent are not documented in current literature, its chemical structure suggests potential utility. The electrophilic nature of the thiocyanate group or the reactivity of the chloroethyl group could be exploited for the targeted derivatization of specific nucleophilic functional groups on biomolecules within a tissue sample. Such a reaction would tag the target analytes, facilitating their sensitive and spatially resolved detection by MSI. The development of such a method would depend on optimizing reaction conditions to ensure efficient and specific derivatization directly on the tissue while preserving the spatial integrity of the target molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The structure of this compound (Cl-CH₂-CH₂-SCN) can be definitively confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electronegativity of the adjacent atoms and functional groups. rsc.org

In the ¹H NMR spectrum, two distinct signals are expected, corresponding to the two non-equivalent methylene (B1212753) (CH₂) groups. These signals would appear as triplets due to coupling with the protons on the adjacent methylene group. The methylene group attached to the chlorine atom (Cl-CH₂) is expected to resonate at a lower field (downfield) compared to the methylene group attached to the sulfur atom of the thiocyanate group (-CH₂-S-). This is because chlorine is more electronegative than sulfur, leading to a greater deshielding effect on the adjacent protons.

In the ¹³C NMR spectrum, three signals are anticipated: two for the ethyl carbons and one for the thiocyanate carbon. The carbon of the C≡N group typically appears in the range of 110-120 ppm. vulcanchem.com The methylene carbon bonded to the chlorine atom (Cl-CH₂) will be significantly downfield due to the strong deshielding effect of chlorine. rsc.org The methylene carbon bonded to sulfur (-CH₂-S-) will appear at a higher field (upfield) relative to the chlorinated carbon.

Predicted NMR Data for this compound| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Cl-CH₂- | ~3.8 | Triplet (t) | Downfield due to electronegative Cl atom. The chlorine atom withdraws electron density, deshielding the nearby protons. |

| ¹H | -CH₂-SCN | ~3.2 | Triplet (t) | Upfield relative to Cl-CH₂-. Sulfur is less electronegative than chlorine, resulting in less deshielding. |

| ¹³C | CN | ~112 | Singlet (s) | Characteristic range for thiocyanate carbons. This chemical shift is typical for the sp-hybridized carbon of a nitrile group. |

| ¹³C | Cl-CH₂- | ~42 | Singlet (s) | Deshielded by the attached chlorine atom. The high electronegativity of chlorine causes a significant downfield shift. |

| ¹³C | -CH₂-SCN | ~35 | Singlet (s) | Less deshielded than the chlorinated carbon. The sulfur atom's effect on the carbon chemical shift is less pronounced than chlorine's. |

NMR spectroscopy is not limited to ¹H and ¹³C; other magnetically active nuclei can provide invaluable structural information. ¹⁹F NMR is particularly powerful for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

The characterization of fluorinated analogues of this compound, such as fluoromethyl thiocyanate (FCH₂SCN), demonstrates the utility of ¹⁹F NMR. In the ¹⁹F NMR spectrum of fluoromethyl thiocyanate, the fluorine resonance is observed as a triplet due to coupling with the two protons of the adjacent methylene group (²JF,H). This coupling provides direct evidence for the F-C-H connectivity. For fluoromethyl thiocyanate, the ¹⁹F NMR resonance appears at approximately -170.1 ppm, with a ²JF,H coupling constant of around 51.5 Hz. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the electronic environment, allowing for clear distinction between different fluorinated species.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular "fingerprint" that is useful for identification and structural analysis.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is dominated by a very strong and sharp absorption band corresponding to the C≡N triple bond stretch of the thiocyanate group. nist.govwestmont.edu This band typically appears in the region of 2140-2175 cm⁻¹. westmont.edu Other key absorptions include those from the C-H stretching of the methylene groups (around 2800-3000 cm⁻¹), various CH₂ bending and wagging modes, and the C-Cl and C-S stretching vibrations, which occur at lower frequencies in the fingerprint region. nist.govwestmont.edu The gas-phase IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST). nist.govwestmont.edu

Key Infrared (IR) Absorption Bands for this compound| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~2970 | Medium | C-H Asymmetric/Symmetric Stretch |

| ~2160 | Very Strong, Sharp | -S-C≡N Stretch |

| ~1440 | Medium | CH₂ Bending (Scissoring) |

| ~720 | Strong | C-Cl Stretch |

| ~660 | Medium-Strong | C-S Stretch |